

An In-depth Technical Guide to 1-Bromo-3-(2-bromoethyl)benzene

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Compound of Interest

Compound Name: **1-Bromo-3-(2-bromoethyl)benzene**

Cat. No.: **B1315802**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Bromo-3-(2-bromoethyl)benzene**, a key intermediate in organic synthesis. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and a discussion of its reactivity, tailored for professionals in chemical research and drug development.

Core Compound Identification

- IUPAC Name: **1-Bromo-3-(2-bromoethyl)benzene**
- CAS Number: 40422-70-6
- Synonyms: 3-Bromophenethyl bromide, 3-Bromo-1-(2-bromoethyl)benzene

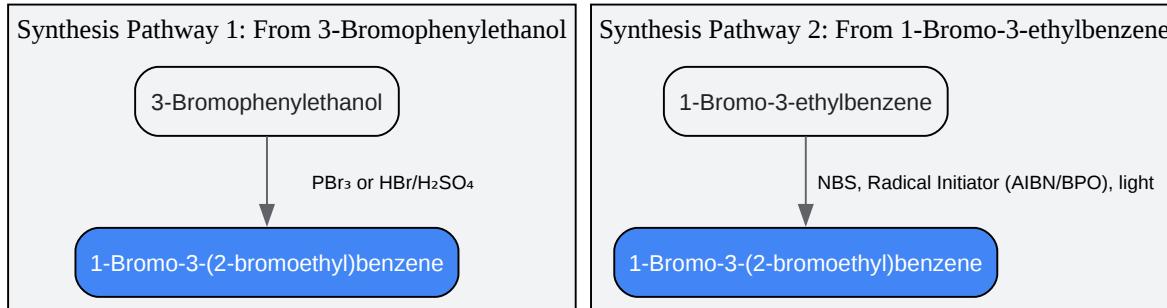
Physicochemical and Spectroscopic Data

The quantitative data for **1-Bromo-3-(2-bromoethyl)benzene** are summarized in the table below, providing a clear reference for experimental planning and execution.

Property	Value
Molecular Formula	C ₈ H ₈ Br ₂
Molecular Weight	263.96 g/mol
Boiling Point	77-78 °C @ 0.1 mm Hg[1][2]
Density	1.725 g/mL at 25 °C[1][2]
Refractive Index (n _{20/D})	1.595[1]
Flash Point	> 110 °C (> 230 °F)[1][2]
SMILES	C1=CC(=CC(=C1)Br)CCBr[3]
InChI Key	ZDWCLHJHUMKCQS-UHFFFAOYSA-N[2]

Synthesis and Experimental Protocols

1-Bromo-3-(2-bromoethyl)benzene can be synthesized via two primary routes, each offering distinct advantages depending on the availability of starting materials. Both pathways are illustrated in the workflow diagram below.



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Synthetic pathways to **1-Bromo-3-(2-bromoethyl)benzene**.

Pathway 1: Bromination of 3-Bromophenylethanol

This method involves the conversion of the primary alcohol in 3-bromophenylethanol to an alkyl bromide. This is a standard transformation that can be achieved with high efficiency using phosphorus tribromide or hydrobromic acid.

Detailed Experimental Protocol:

- **Setup:** A dry, 500 mL three-necked, round-bottomed flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HBr fumes if using HBr/H₂SO₄).
- **Reagents:** To the flask, add 3-bromophenylethanol (0.1 mol, 20.1 g).
- **Reaction (using PBr₃):** Cool the flask in an ice bath. Slowly add phosphorus tribromide (PBr₃) (0.04 mol, 10.8 g) dropwise via the dropping funnel with vigorous stirring. After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 3-4 hours.
- **Work-up:** Cool the reaction mixture and carefully pour it over crushed ice. Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
- **Purification:** Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield **1-Bromo-3-(2-bromoethyl)benzene**.

Pathway 2: Radical Bromination of 1-Bromo-3-ethylbenzene

This pathway utilizes a selective free-radical bromination at the benzylic position of the ethyl side chain. The benzylic C-H bonds are weaker and more susceptible to radical cleavage than other sp³ hybridized C-H bonds due to the resonance stabilization of the resulting benzylic radical. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, steady concentration of bromine radicals, minimizing side reactions.

Detailed Experimental Protocol:

- Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-bromo-3-ethylbenzene (0.1 mol, 18.5 g), N-Bromosuccinimide (NBS) (0.11 mol, 19.6 g), and carbon tetrachloride (CCl_4) (100 mL).
- Initiation: Add a catalytic amount of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).
- Reaction: Heat the mixture to reflux while irradiating with a UV lamp or a high-wattage incandescent bulb to initiate and sustain the radical chain reaction. The reaction is monitored by observing the consumption of the denser NBS, which is replaced by the less dense succinimide floating on the solvent surface.
- Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide by-product.
- Purification: Transfer the filtrate to a separatory funnel and wash with a saturated sodium thiosulfate solution to remove any residual bromine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate (MgSO_4), filter, and remove the solvent under reduced pressure. The crude **1-Bromo-3-(2-bromoethyl)benzene** is then purified by vacuum distillation.

Reactivity and Applications in Synthesis

1-Bromo-3-(2-bromoethyl)benzene is a bifunctional molecule with two bromine atoms of differing reactivity. This differential reactivity is the cornerstone of its utility as a versatile building block in multi-step organic synthesis.

- Aliphatic Bromine (on the ethyl chain): This bromine is at a primary, benzylic-like position, making it highly susceptible to nucleophilic substitution reactions (both $\text{SN}1$ and $\text{SN}2$ pathways are possible) and elimination reactions. It is a good leaving group, readily displaced by a wide range of nucleophiles such as amines, alkoxides, and cyanides. This allows for the straightforward introduction of various functional groups at this position.
- Aromatic Bromine (on the benzene ring): This bromine is directly attached to the sp^2 hybridized carbon of the benzene ring and is significantly less reactive towards nucleophilic substitution. However, it serves as an excellent handle for metal-catalyzed cross-coupling

reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon bonds.

This differential reactivity allows for selective, stepwise functionalization of the molecule, making it a valuable intermediate in the synthesis of complex pharmaceutical compounds and other fine chemicals. Researchers can first perform reactions at the more labile ethyl bromide position and then subsequently modify the aromatic ring via cross-coupling, or vice-versa, depending on the desired synthetic strategy.

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